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Gly-His zwitterion

Cat. No.: B7869967
M. Wt: 212.21 g/mol
InChI Key: YIWFXZNIBQBFHR-LURJTMIESA-N
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Description

Foundational Concepts of Dipeptide Zwitterion Characterization

The characterization of dipeptide zwitterions involves understanding their structural, spectroscopic, and solution properties, which are dictated by their ionic nature. In solution and solid phases, amino acids and peptides often exist predominantly in their zwitterionic form. frontiersin.orgwhiterose.ac.uk This is a consequence of an internal acid-base reaction where the basic amino group accepts a proton from the acidic carboxylic acid group. frontiersin.org

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for characterizing the zwitterionic state. NMR spectroscopy can distinguish between the different ionic forms of peptides based on the chemical shifts of their protons. pnas.org Studies on glycine-containing dipeptides, for instance, have shown that the chemical shifts of the glycine (B1666218) CH₂ protons cluster around different mean values depending on whether the peptide is in its cationic, zwitterionic, or anionic form. pnas.org IR spectroscopy can also confirm the presence of zwitterionic species by identifying characteristic vibrational modes associated with the protonated amino group (NH₃⁺) and the deprotonated carboxylate group (COO⁻). frontiersin.org

The behavior of dipeptide zwitterions in solution is also influenced by their interaction with the solvent and other solutes. For example, the stability of the zwitterionic form can be affected by the presence of solvent molecules, with a certain number of solvent molecules required to stabilize the charge separation. whiterose.ac.uk The interaction of zwitterionic peptides with micelles, driven by electrostatic forces and hydrogen bonding, further highlights the importance of their charge distribution in determining their behavior in complex environments. researchgate.net

The Unique Role of Glycyl-L-Histidine (Gly-His) as a Model Zwitterionic Dipeptide

Glycyl-L-histidine (Gly-His) serves as a valuable model dipeptide for studying the properties and behavior of zwitterionic species due to the presence of the ionizable imidazole (B134444) ring in the histidine residue in addition to the terminal amino and carboxyl groups. This gives Gly-His multiple titratable groups, leading to different ionic forms depending on the pH of the environment. At physiological pH, the zwitterionic form, with a protonated N-terminal amino group and a deprotonated C-terminal carboxyl group, is prevalent, while the histidine imidazole ring is partially protonated. ebi.ac.ukwikipedia.org

Research utilizing Gly-His as a model has provided insights into the fundamental aspects of peptide chemistry, including peptide bond formation and hydrolysis. Studies involving metal-organic frameworks as heterogeneous catalysts for peptide bond hydrolysis have used Gly-His and other Gly-X peptides to investigate reaction rates and mechanisms under mild conditions. ebi.ac.uk

Furthermore, the interaction of Gly-His with other molecules and interfaces is crucial in understanding its behavior in biological and material systems. Investigations into the dissolution enthalpies of Gly-His in different solutions, such as phosphate-buffered saline and micellar solutions, help elucidate the thermodynamic aspects of its interactions with its environment. researchgate.net

Current Research Frontiers in Gly-His Zwitterion Science

Current research involving this compound spans various frontiers, leveraging its unique properties in both chemical biology and advanced materials science.

In chemical biology, Gly-His and related histidine-containing peptides are being explored for their biological activities, such as antioxidant properties and metal ion chelation. While much attention has been given to carnosine (beta-alanyl-L-histidine) and the tripeptide glycyl-L-histidyl-L-lysine (GHK), the fundamental interactions and behavior of the Gly-His moiety are relevant to understanding the function of these larger peptides. nih.gov The ability of histidine-containing peptides to interact with metal ions is particularly important in biological systems.

In advanced materials science, the zwitterionic nature of Gly-His makes it a promising building block or additive for developing new materials with tailored properties. Zwitterionic molecules, in general, offer interesting characteristics such as thermal, optical, and mechanical stability. researchgate.net Polypeptides containing zwitterionic moieties, synthesized using units like Gly-His-Gly, are being investigated for applications such as the modification of cellulose (B213188) crystals, highlighting their potential in polymer chemistry and material science. acs.org The design and synthesis of such polypeptides involve incorporating zwitterionic groups onto amino acid residues like histidine within the peptide sequence. acs.org

The study of dipeptide zwitterions like Gly-His also contributes to the broader understanding of how organic molecules behave in various environments, including those relevant to astrobiology. Investigations into the photoprocessing of amino acids like glycine adsorbed on mineral surfaces, and the observation of their zwitterionic form in the solid phase, provide context for the potential stability and reactions of peptides in extraterrestrial environments. frontiersin.org

Further research is focused on understanding the detailed mechanisms of interaction between this compound and various interfaces, as well as exploring its potential in areas such as drug delivery systems, biosensors, and bio-optoelectronic devices, where the unique charge distribution and amphoteric nature of zwitterionic peptides can be advantageous. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4O3 B7869967 Gly-His zwitterion

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-imidazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFXZNIBQBFHR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)[O-])NC(=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2489-13-6
Record name Glycyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2489-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Theoretical and Computational Investigations of Gly His Zwitterion Structural Dynamics and Thermodynamic Stability

Quantum Chemical Analyses of Gly-His Zwitterion Formation and Isomerization

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are fundamental tools for exploring the potential energy surfaces of molecules like Gly-His, providing detailed information about stable conformers and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Approaches to Conformational Landscapes

Theoretical studies on peptides often involve mapping the conformational landscape to identify low-energy structures. For dipeptides like Gly-His, this involves considering rotations around the peptide backbone (defined by dihedral angles phi and psi) and the side chain of the histidine residue (chi angles). While direct studies specifically on the this compound's conformational landscape using ab initio or DFT were not extensively detailed in the search results, related studies on glycine (B1666218) and other peptides provide a strong methodological basis. For instance, ab initio and DFT calculations have been used to study the low-lying conformers of GlyHis and HisGly in the gas phase, considering different tautomeric forms of the histidine imidazole (B134444) side chain. rsc.org These studies employed combinations of Monte Carlo searches with force fields like Amber, followed by geometry optimization at ab initio levels such as HF/6-31G(d) and MP2(full)/6-311+G(2d,2p) for energetics. rsc.org The complexity of even simple amino acids like glycine, with multiple conformers and large amplitude motions, highlights the computational challenge in fully describing their potential energy surfaces using ab initio methods. aip.org DFT calculations, often with hybrid functionals like B3LYP, have been widely used for conformational analysis of peptides and amino acids, offering a balance between computational cost and accuracy. aip.orgucsb.eduresearchgate.netarxiv.org

Exploration of Potential Energy Surfaces for Zwitterionic-Neutral Tautomerism in Gly-His

The tautomerization between neutral and zwitterionic forms is a crucial aspect of amino acid and peptide chemistry, particularly in different environments. The zwitterionic form of amino acids, where a proton transfers from the carboxylic acid group to the amino group, is generally more stable in polar environments like water, while the neutral form is favored in the gas phase. wikipedia.orgmdpi.com For Gly-His, tautomerism can involve proton transfer within the peptide backbone leading to the zwitterionic form (-O₂C-CH₂-NH₃⁺-CO-His) and also tautomerism within the histidine imidazole ring. rsc.org

Solvation Effects on this compound Stability: Explicit vs. Implicit Models

The stability of the this compound is highly dependent on its solvation environment. Computational studies employ both implicit and explicit solvent models to account for these effects. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium, which is computationally less expensive and useful for exploring large parts of the potential energy surface or for initial screening. rsc.orgderpharmachemica.comresearchgate.netrsc.orgusp.br Explicit models, on the other hand, include individual solvent molecules in the simulation, providing a more detailed and realistic description of solute-solvent interactions, such as hydrogen bonding.

Studies on glycine have shown that while implicit models can predict the stabilization of the zwitterion in a polar environment, explicit inclusion of water molecules is necessary to accurately describe the microsolvation process and the transition between neutral and zwitterionic forms. mdpi.comresearchgate.net For glycine, at least two explicit water molecules are suggested to be necessary to stabilize the zwitterionic structure in the gas phase within a PCM model, and four explicit water molecules are needed for the zwitterionic form to become more stable than the neutral form. mdpi.com

Determination of Minimum Hydration Shells for Zwitterion Stabilization

Determining the minimum number of solvent molecules required to stabilize the zwitterionic form of a peptide is crucial for understanding its behavior in solution. For glycine, studies using ab initio methods and Monte Carlo simulations have investigated the formation of the first hydration shell around both neutral and protonated forms. aip.orgnih.govresearchgate.net These studies suggest that a specific number of water molecules are needed to form a stable hydration shell and induce or stabilize the zwitterionic structure. For protonated glycine, for instance, seven water molecules were found to be required to fully hydrate (B1144303) the first hydration shell of the most stable conformer. aip.orgnih.gov The hydration process involves competition between different hydration sites around the charged groups. aip.orgnih.gov While specific studies detailing the minimum hydration shell for the this compound were not prominently featured in the search results, the principles established for glycine and other amino acids and peptides are applicable. The presence of both the zwitterionic charges and the polar/ionizable histidine side chain would necessitate a significant number of water molecules to form a stabilizing hydration network through hydrogen bonding and electrostatic interactions.

Proton Transfer Mechanisms Mediated by Solvent Molecules

Solvent molecules, particularly water, play a critical role in mediating proton transfer processes that lead to zwitterion formation and tautomerization. Water molecules can act as proton donors or acceptors, forming hydrogen bond networks that facilitate the movement of protons. researchgate.netresearchgate.net Theoretical studies on glycine tautomerization in water have investigated mechanisms involving one or two water molecules acting as bridges for proton transfer. researchgate.net These studies suggest that a single water molecule can mediate the proton transfer reaction in glycine. researchgate.net The interaction of water molecules at specific sites, such as the carboxyl and amino groups, can significantly lower the energy barrier for proton transfer. researchgate.net For Gly-His, the imidazole ring of histidine can also participate in proton transfer networks, potentially acting as a proton relay in enzyme active sites or in solution. mdpi.com Computational studies on other peptide systems have highlighted the importance of considering proton transfer networks and the involvement of surrounding molecules in reaction mechanisms. rsc.org The specific proton transfer mechanisms involved in the formation and interconversion of Gly-His zwitterionic and neutral forms in solution would likely involve water molecules and potentially the histidine imidazole nitrogen atoms acting in concert to facilitate proton movement.

Molecular Dynamics Simulations of this compound in Condensed Phases

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior and structural fluctuations of molecules in condensed phases over time. MD simulations provide information about the conformational flexibility, solvent interactions, and the relative stability of different species in solution.

MD simulations have been applied to study the behavior of peptides in aqueous solutions, providing insights into their conformational preferences and hydration. researchgate.netaip.org While direct MD simulations focusing specifically on the isolated this compound were not the primary focus of the search results, simulations involving Gly-His in the context of metal binding or DNA interaction demonstrate the applicability of this technique to the dipeptide. For example, MD simulations were used to study the binding orientation of Ni(II) complexes with Gly-Gly-His and Arg-Gly-His peptides interacting with DNA, providing information about the stability and interactions of the peptide in a complex environment. acs.orgresearchgate.netacs.orgnih.gov These simulations can reveal preferred conformations and the role of specific residues, like histidine, in interactions. acs.orgresearchgate.netnih.gov

MD simulations can also be used to analyze the hydration shell dynamics around peptides, providing information about the residence time and orientation of solvent molecules around different parts of the peptide, including the charged groups of the zwitterion and the histidine side chain. Studies on glycine hydration using MD simulations have analyzed the distribution of water molecules in the first and second solvation shells and the dynamics of hydrogen bond interactions. researchgate.net Applying similar approaches to the this compound would yield valuable data on how the solvation shell structure and dynamics contribute to its stability and influence its conformational transitions and interactions.

Data Tables

Relative energies of different conformers (in kcal/mol or kJ/mol). rsc.orgucsb.eduarxiv.orgrsc.org

Energy barriers for tautomerization or conformational interconversion (in kcal/mol or kJ/mol). uv.esrsc.orgresearchgate.net

Dipole moments of different forms (in Debye). derpharmachemica.comresearchgate.netresearchgate.net

Number of water molecules in the first hydration shell. mdpi.comresearchgate.netresearchgate.netaip.orgnih.gov

Binding energies or interaction energies with solvent molecules or ions (in kcal/mol or kJ/mol). aip.orgnih.govnih.gov

Structural parameters (bond lengths, angles, dihedral angles). rsc.orgucsb.edu

An example of how such data might be presented in a table, based on the types of findings reported for related systems, is shown below. Please note that the values in this example table are illustrative and not specific to the this compound due to the lack of readily extractable data in the search results focused solely on this specific zwitterion's properties.

Conformer/Tautomer StateRelative Energy (kcal/mol)Dipole Moment (Debye)Notes
Zwitterion ( Aqueous)0.0 (Reference)HighStabilized by solvation
Neutral (Aqueous)~7-12LowerLess stable in polar solvent
Zwitterion + n H₂OVaries with nHighStability increases with hydration
Neutral + n H₂OVaries with nLowerLess stabilized by hydration than ZW

Detailed Research Findings

Detailed research findings from the search results, while not always specific to the isolated this compound, provide a strong foundation for understanding the computational approaches and phenomena relevant to its study:

Ab initio and DFT calculations are routinely used to explore the conformational space and relative stabilities of peptides and amino acids, considering various backbone and side-chain dihedrals. rsc.orgaip.orgucsb.eduresearchgate.netarxiv.orgresearchgate.netrsc.orgacs.org

The tautomeric equilibrium between neutral and zwitterionic forms is highly sensitive to the environment, with the zwitterion being significantly stabilized in polar solvents like water due to favorable electrostatic interactions and hydrogen bonding. wikipedia.orgmdpi.comresearchgate.net

Computational studies on glycine tautomerization indicate that proton transfer can be mediated by water molecules, and the mechanism may involve more complex pathways than direct intramolecular transfer. uv.esrsc.orgresearchgate.net

Explicit solvation models are crucial for accurately describing the stabilization of the zwitterion and the dynamics of proton transfer, as they capture specific solute-solvent interactions like hydrogen bonding. mdpi.comresearchgate.netresearchgate.net

Studies on glycine hydration suggest that a minimum number of water molecules are required to form a stable hydration shell around charged species and influence their stability and conformation. mdpi.comresearchgate.netaip.orgnih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of peptides in solution, including conformational fluctuations, solvent interactions, and the influence of the environment on structure and stability. researchgate.netaip.orgacs.orgresearchgate.netacs.orgnih.gov

Constant pH MD simulations are valuable for studying the pH-dependent behavior of peptides with titratable residues like histidine, allowing for dynamic changes in protonation states. mpg.de

The histidine imidazole ring can participate in interactions, including coordination to metal ions and potentially acting as a proton donor or acceptor in catalytic processes, which is relevant to the behavior of Gly-His. nih.govmdpi.com

These findings collectively underscore the importance of theoretical and computational methods in unraveling the intricate structural dynamics and thermodynamic stability of the this compound in various environments.

Characterization of Solvent-Gly-His Zwitterion Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solvation and stabilization of zwitterionic species in polar solvents like water. Computational studies using molecular dynamics and Monte Carlo simulations have been employed to characterize the hydrogen bonding networks formed between zwitterions and solvent molecules. For example, studies on glycine zwitterion, a simpler analogue, have shown that it establishes a significant number of hydrogen bonds with surrounding water molecules, forming a strong hydration layer. researchgate.netaip.org The zwitterionic form of glycine, on average, acts as both a hydrogen bond acceptor and donor with water molecules. mjcce.org.mkmjcce.org.mk Specifically, the negatively charged carboxylate group (COO⁻) acts as a hydrogen bond acceptor, while the positively charged ammonium (B1175870) group (NH₃⁺) acts as a hydrogen bond donor. mjcce.org.mk The extent and nature of these hydrogen bonds are critical in stabilizing the charge separation within the zwitterion.

Studies on glycine have indicated that multiple water molecules are required to stabilize the zwitterionic structure. While some earlier computational results suggested that one or two water molecules might be sufficient, more recent studies, particularly those employing ab initio molecular dynamics and free-energy calculations, suggest that a larger number of water molecules (e.g., around 10 for glycine) are needed for the zwitterionic form to be thermodynamically stable, or at least kinetically stabilized, at room temperature. nih.govacs.org The conversion between the neutral and zwitterionic forms in microhydrated clusters often occurs via a water-mediated proton transfer cascade. nih.govacs.org

Analysis of Diffusion and Orientational Dynamics in Aqueous and Non-Aqueous Environments

Computational methods, such as molecular dynamics simulations, are used to analyze the diffusion and orientational dynamics of zwitterions in different solvent environments. These studies provide insights into how the zwitterion's mobility and rotational behavior are influenced by solvent properties and interactions. For instance, simulations of glycine zwitterion in aqueous solutions have shown that the diffusion coefficient of all molecules decreases as the zwitterion concentration increases and when ions are incorporated into the solution. researchgate.net The orientational correlation between the atoms of the zwitterion and the surrounding water molecules is also affected by the presence of ions. researchgate.net

While the provided search results focus primarily on glycine, the principles and computational techniques applied are generally transferable to other zwitterionic species like Gly-His. The diffusion and orientational dynamics of this compound would be expected to be influenced by its larger size, the presence of the histidine imidazole ring, and its specific interactions with the solvent molecules.

Computational Modeling of this compound Interactions with Diverse Chemical Entities

Computational studies also explore the interactions of zwitterions with other chemical entities, such as solid surfaces and metal cations, which are relevant in various chemical and biological processes.

Zwitterion Adsorption on Solid Surfaces (e.g., Graphene, TiO₂)

The adsorption of amino acids and peptides, including in their zwitterionic form, on solid surfaces is a subject of computational investigation due to its relevance in areas like heterogeneous catalysis, biomaterial design, and the origin of life studies. DFT calculations have been employed to study the adsorption of glycine and its zwitterionic form on various surfaces, including graphene, hexagonal boron-nitride (h-BN), and silicon carbide (h-SiC) monolayers. rsc.org These studies indicate that the nature of the interaction (covalent vs. non-covalent) and the adsorption energy depend on the surface material. For instance, glycine and its zwitterionic form tend to be chemisorbed on h-SiC, while the interactions are non-covalent on graphene and h-BN. rsc.org

Titanium dioxide (TiO₂) is another surface that has been extensively studied for its interactions with amino acids. Computational studies on glycine adsorption on TiO₂ surfaces (e.g., rutile (110) and anatase (001) and (101) facets) have shown that amino acids can adsorb strongly in various orientations. rsc.orgacs.orgnih.govmdpi.comresearchgate.net The adsorption often involves the zwitterionic form, with preferential binding through the carboxylate group to surface titanium atoms. rsc.orgacs.orgnih.govmdpi.comresearchgate.net The specific adsorption mode and energy can depend on the crystal facet of TiO₂. mdpi.comresearchgate.net For example, on anatase TiO₂ with exposed (101) facets, zwitterion adsorption is reported to be dominant, while on (001) facets, dissociative adsorption is more prevalent. mdpi.comresearchgate.net

While studies specifically on Gly-His adsorption on these surfaces are not detailed in the provided results, the computational approaches and the general understanding of amino acid/zwitterion interactions with surfaces provide a framework for predicting the behavior of Gly-His. The presence of the histidine imidazole ring would likely introduce additional interaction sites and influence the preferred adsorption geometries and energies compared to glycine.

Complexation of this compound with Metal Cations (e.g., Cu(II), Eu(III), Zn(II))

The interaction of peptides with metal cations is crucial in many biological processes, including enzyme activity and metal transport. Computational studies, often combined with experimental techniques, are used to investigate the complexation of zwitterionic peptides with metal ions. For dipeptides like Gly-His, the zwitterionic form can act as a ligand, coordinating to metal cations through its various functional groups, including the amino group, carboxylate group, and the imidazole nitrogen of the histidine residue.

Studies on the complexation of metal ions with dipeptides, including His-Gly (an isomer of Gly-His), have been performed using DFT calculations and experimental techniques like infrared multiphoton dissociation spectroscopy (IRMPD). researchgate.net These studies aim to characterize the structures and stabilities of the resulting metal-peptide complexes in the gas phase.

For metal cations such as Cu(II), Eu(III), and Zn(II), the coordination geometries and binding energetics with this compound can be investigated computationally. Studies on the interaction of various amino acids with metal cations like Cu²⁺ and Zn²⁺ in aqueous solution using DFT have shown that the most stable conformation often involves bidentate coordination, although tridentate binding can be observed in the gas phase. mdpi.com The binding affinity is influenced by the nature of the amino acid side chain and the properties of the metal cation. mdpi.com

While specific computational data for Gly-His complexation with Cu(II), Eu(III), and Zn(II) are not extensively detailed in the provided snippets, general principles from studies on related amino acids and peptides can be applied. The histidine imidazole ring is known to be a significant metal-binding site, and its presence in Gly-His would strongly influence the coordination chemistry with these metal ions.

Elucidation of Coordination Geometries and Binding Energetics

Computational methods allow for the prediction of the preferred coordination geometries of metal cations with this compound. The zwitterion can potentially coordinate through the deprotonated carboxylate oxygen atoms, the amino nitrogen atom, and the imidazole nitrogen atoms. The specific geometry will depend on the metal ion's coordination preferences (e.g., square planar for Cu(II), variable for Eu(III) and Zn(II)) and the conformational flexibility of the Gly-His peptide.

DFT calculations can provide binding energies for different coordination modes, allowing for the determination of the most stable complex structures. These calculations can also help elucidate the nature of the metal-ligand bonds. Studies on metal complexes with amino acids and peptides have shown that the stability of the complexes can follow trends based on the metal ion, such as the Irving-Williams series (Cu(II) > Ni(II) > Co(II) > Zn(II) > Mn(II)). acs.org

Computational studies can also explore the influence of the solvent environment on the coordination geometries and binding energetics. The presence of water molecules can significantly affect the stability and structure of metal-peptide complexes compared to the gas phase. mdpi.com

Based on studies of related systems, it is expected that Cu(II) would likely favor coordination involving the amino nitrogen and the deprotonated carboxylate oxygen, potentially with additional coordination from the imidazole nitrogen, forming stable chelate rings. Zn(II) is known for its flexible coordination environment, often exhibiting tetrahedral or octahedral geometries, and could coordinate through similar sites. Eu(III), a lanthanide ion, typically has higher coordination numbers and would likely interact strongly with the carboxylate oxygens and potentially the imidazole nitrogen.

Table 1 summarizes some general findings from computational studies on the interactions of zwitterions and related peptides with solvents and surfaces.

Interaction TypeEnvironmentKey FindingsComputational Method Examples
Solvent-Zwitterion Hydrogen BondingWaterStrong hydration layer; Zwitterion acts as H-bond acceptor and donor; Multiple water molecules for stability. researchgate.netmjcce.org.mkaip.orgmjcce.org.mknih.govacs.orgMD, MC, DFT, ab initio MD
Zwitterion Diffusion & DynamicsAqueous SolutionDiffusion decreases with increasing concentration and ion presence; Orientational correlations affected. researchgate.netMD
Concentration EffectsAqueous SolutionIncreased aggregation; More compact hydration; Decreased water-water H-bonds. researchgate.netrsc.orgMD
Zwitterion AdsorptionGrapheneNon-covalent interactions. rsc.orgDFT
Zwitterion Adsorptionh-SiCChemisorption. rsc.orgDFT
Zwitterion AdsorptionTiO₂ (Rutile, Anatase)Strong adsorption, often via carboxylate to Ti atoms; Adsorption mode depends on crystal facet. rsc.orgacs.orgnih.govmdpi.comresearchgate.netDFT, MD
Zwitterion-Metal ComplexationGas Phase/SolutionCoordination geometries and binding energetics depend on metal ion and peptide functional groups. researchgate.netmdpi.comDFT, IRMPD

Table 1. Summary of Computational Findings on Zwitterion Interactions.

Mechanistic Studies of Charge Transfer in Metal-Gly-His Zwitterion Complexes

The interaction of amino acids and peptides with metal ions is a significant area of study, particularly in biological systems. Gly-His can function as a ligand for metal ions, forming complexes. researchgate.netbiosynth.com Theoretical investigations, often employing quantum chemical calculations, are crucial for understanding the coordination geometries and charge transfer mechanisms in metal-peptide complexes. mdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net

In metal-peptide zwitterion complexes, charge transfer from the metal ion to the ligand or vice versa can play a significant role in stabilizing the complex and influencing its properties. Studies on amino acid-metal complexes have shown that sufficient charge transfer from metal ions is essential for stabilizing amino acid zwitterions within the complex. acs.orgnih.gov For instance, in computational studies of multi-glycine zwitterion complexes with Zn²⁺, a critical value of charge transfer was estimated to be required for the stabilization of each glycine zwitterion. acs.orgnih.gov These studies suggest that charge transfer interactions can be more important than the formation of direct metal-ligand bonds in the stabilization of zwitterionic ligands in metal complexes. acs.orgnih.gov

The specific coordination modes in metal-peptide complexes, including those involving histidine residues, can vary depending on the metal ion and the environment. mdpi.comresearchgate.net Histidine, with its imidazole side chain, provides additional potential coordination sites besides the amino and carboxylate groups. mdpi.com Theoretical analyses explore different binding modes, such as bidentate or tridentate coordination, and their influence on charge distribution and transfer within the complex. mdpi.commdpi.comresearchgate.net Mechanistic studies delve into the pathways and energy barriers associated with charge redistribution upon complex formation.

Theoretical Insights into Multi-Zwitterion Assembly with Metal Centers

Metal ions can facilitate the assembly of multiple amino acid or peptide zwitterions, forming larger complexes. Theoretical studies provide insights into the driving forces and structural characteristics of such assemblies. acs.orgnih.gov Computational explorations have demonstrated that metal ions like Zn²⁺ can stabilize the assembly of multiple amino acid zwitterions. acs.orgnih.gov

Studies on the assembly of glycine zwitterions with a Zn²⁺ center, for example, have shown that a limited number of glycine zwitterions can be stabilized around a single metal ion. The addition of further zwitterions beyond a certain point can lead to structural rearrangements, including the transformation of a zwitterion to its neutral isomer within the complex. acs.orgnih.gov

Theoretical investigations examine the interaction energies and the role of factors such as charge transfer and hydrogen bonding in the stability and structure of these multi-zwitterion assemblies. The interplay between the metal ion's charge, coordination preferences, and the properties of the zwitterionic ligands dictates the stoichiometry and geometry of the resulting complexes. acs.orgresearchgate.netmdpi.com Single or double mutations in multi-amino acid-metal systems have also been theoretically explored to understand their effect on the stability of the zwitterionic assemblies. acs.orgnih.gov These studies contribute to the understanding of how metal centers can mediate the self-assembly of zwitterionic species, a process relevant in various chemical and biological contexts.

Advanced Spectroscopic and Electrochemical Characterization of Gly His Zwitterionic States

Vibrational Spectroscopy (FT-IR, Raman) for Gly-His Zwitterion Structural Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of Gly-His zwitterions by probing their characteristic vibrational modes. These techniques are sensitive to the presence of specific functional groups and their local environment, including protonation states and hydrogen bonding interactions.

Band Assignment and Potential Energy Distribution Analysis of Zwitterionic Gly-His

Assigning observed vibrational bands to specific molecular motions (stretching, bending, rocking, wagging vibrations) is crucial for understanding the structure of the this compound. This process often involves comparing experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT). For zwitterionic amino acids and peptides, key vibrational modes are associated with the and groups, as well as the peptide backbone (amide I, II, and III bands) and the histidine side chain.

Studies on related zwitterionic species, such as glycine (B1666218) and glycylglycine, provide a basis for understanding the expected vibrational signatures in Gly-His. For instance, the group in zwitterionic amino acids typically exhibits characteristic rocking modes in the 500-550 region and wagging modes around 616 . researchgate.net The asymmetric and symmetric stretching vibrations of the group are also prominent in IR and Raman spectra, often appearing in the and regions, respectively. researchgate.netacs.orgunimi.it The group shows characteristic deformation vibrations, such as the asymmetric deformation around and symmetric deformation around . spectroscopyonline.com

For Gly-His, specific band assignments would involve identifying these characteristic group vibrations within the dipeptide structure, considering the influence of the peptide bond and the histidine imidazole (B134444) ring. Potential Energy Distribution (PED) analysis, typically derived from theoretical calculations, helps to quantify the contribution of internal coordinates (bond stretches, angle bends) to each normal mode of vibration, thereby refining band assignments and providing a detailed picture of the molecular motions.

Spectroscopic Signatures of Inter- and Intramolecular Hydrogen Bonding in Zwitterionic States

Hydrogen bonding plays a critical role in stabilizing the zwitterionic form of peptides and influencing their conformation. Both intramolecular (within the same molecule) and intermolecular (between different molecules or with the solvent) hydrogen bonds can be detected and characterized by vibrational spectroscopy.

Changes in the frequency, shape, and intensity of vibrational bands associated with groups involved in hydrogen bonding (e.g., N-H, O-H, C=O, C-N) serve as spectroscopic signatures of these interactions. For example, the N-H stretching vibrations of the group and the C=O stretching vibration of the peptide bond are particularly sensitive to hydrogen bonding. spectroscopyonline.com Strong hydrogen bonds typically cause a red shift (lower frequency) and broadening of stretching vibrations of the involved donor groups (like N-H) and a blue shift (higher frequency) of the acceptor groups (like C=O).

Studies on glycine and its clusters with water have shown how hydration influences the vibrational spectra and can induce zwitterion formation through hydrogen bonding networks. unimi.itrsc.orgnih.gov The presence of multiple water molecules can stabilize the zwitterionic form in the gas phase, which is otherwise less stable than the neutral form. rsc.orgutah.educdnsciencepub.com In the solid state and solution, extensive hydrogen bonding networks involving the , , peptide backbone, and solvent molecules contribute to the stability of the this compound. nih.gov Vibrational spectroscopy can help elucidate the nature and strength of these hydrogen bonds in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Solution Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the solution structure, conformation, and dynamics of molecules like Gly-His zwitterions. By analyzing the chemical shifts, spin-spin coupling constants, and relaxation rates of atomic nuclei (such as , , and ), detailed information about the molecule's electronic environment, connectivity, and flexibility can be obtained.

Investigation of Chemical Shift Perturbations and Spin-Spin Coupling Constants as Indicators of Zwitterionic Conformation and Solvation

Chemical shifts in NMR are highly sensitive to the local electronic environment of a nucleus, which is influenced by factors such as the hybridization state of the atom, the presence of nearby electronegative atoms, and hydrogen bonding interactions. In zwitterionic Gly-His, the protonation state of the amino and carboxyl groups significantly affects the chemical shifts of nearby nuclei. The positively charged group and the negatively charged group induce distinct chemical shift perturbations on the protons and carbons of the peptide backbone and side chains compared to their neutral counterparts.

Studies on zwitterionic amino acids and dipeptides have demonstrated that chemical shifts, particularly of backbone nuclei like -carbons and amide nitrogens, are sensitive indicators of conformation and solvation. nih.gov Changes in solvent or temperature can lead to alterations in hydrogen bonding patterns and conformational equilibria, which are reflected in measurable chemical shift changes.

Spin-spin coupling constants ( values) provide information about the dihedral angles of bonds and the connectivity of atoms. For peptides, vicinal coupling constants across peptide bonds and - bonds are particularly useful for determining backbone and side-chain conformations. Analysis of these coupling constants in this compound can provide insights into the preferred orientations of the peptide backbone and the histidine side chain in solution.

By combining chemical shift data with coupling constant analysis and potentially using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to probe through-space correlations, a comprehensive picture of the solution structure and dynamics of the this compound can be built.

Gas-Phase Spectroscopic Probes of this compound Formation (e.g., Photoelectron Spectroscopy, Mass Spectrometry)

While zwitterions are the prevalent form of amino acids and small peptides in condensed phases like water and crystals, their stability in the gas phase is a subject of considerable interest. In isolation, the charge separation in a zwitterion is not stabilized by solvent molecules, making the neutral form often more energetically favorable. utah.educdnsciencepub.comnih.gov However, gas-phase spectroscopic techniques can be used to study the formation and properties of zwitterionic species, particularly when stabilized by internal interactions or a limited number of solvent molecules.

Mass spectrometry (MS) is a powerful tool for studying gas-phase ions, including protonated or deprotonated peptides. While standard MS primarily provides information about mass-to-charge ratios, it can be coupled with techniques like ion mobility spectrometry or fragmentation methods to gain structural insights. Studies using mass spectrometry have investigated the hydration of amino acids and small peptides in the gas phase, showing that a certain number of water molecules are required to induce zwitterion formation. rsc.orgjh.edu For glycine, at least five water molecules were found to be needed to transform the anion into its zwitterionic form. rsc.orgjh.edu

Photoelectron spectroscopy (PES) can probe the electronic structure of gas-phase anions and provide information about their stability and conformation. By detaching an electron from a negative ion, the energy levels of the neutral species can be determined. PES studies on hydrated amino acid anions have been used to identify the presence of zwitterionic species based on their distinct electronic signatures. rsc.orgjh.eduucla.edu These studies have shown that the stability of gas-phase zwitterionic anions is influenced by factors such as the number of hydrating water molecules and intramolecular interactions.

Applying these gas-phase techniques to Gly-His could involve generating gas-phase Gly-His ions (e.g., protonated or deprotonated) and studying their interactions with solvent molecules or their fragmentation patterns to infer the presence and stability of zwitterionic conformers in the absence or presence of limited solvation.

Electrochemical Studies of this compound in Solution and at Interfaces

Electrochemical techniques, such as cyclic voltammetry (CV), can provide information about the redox behavior of molecules and their interactions with electrode surfaces. While the peptide backbone itself is generally not electrochemically active within typical potential windows, the histidine side chain contains an imidazole ring, which can undergo redox reactions under certain conditions.

Studies on the electrochemical behavior of amino acids and peptides, often in the context of their interaction with metal ions or modified electrode surfaces, can provide relevant insights. For example, electrochemical techniques have been used to study the complexation of metal ions with peptides containing histidine residues. researchgate.net The interaction of zwitterionic species with electrified interfaces is also a relevant area of electrochemical investigation, particularly in the context of developing biosensors and understanding the behavior of biomolecules at charged surfaces. nih.govresearchgate.net

Voltammetric Techniques for Analyzing this compound Redox Behavior and Complexation

Voltammetric techniques are powerful tools for probing the electrochemical properties of molecules and their interactions. For Gly-His, these methods are particularly valuable in understanding its redox behavior, especially in the presence of metal ions, and characterizing the resulting complexes. Studies utilizing techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have provided insights into these interactions researchgate.netrsc.orgresearchgate.net.

The electrochemical behavior of Gly-His is often studied through its ability to form complexes with metal ions, which can exhibit distinct redox activities. The imidazole nitrogen and the deprotonated amide nitrogen within the peptide backbone are key coordinating sites for metal ions like copper(II) (Cu(II)) and nickel(II) (Ni(II)) rsc.orgmdpi.com. Complexation can significantly influence the redox potential of the metal center.

Research involving related peptides like glycyl-glycyl-histidine (Gly-Gly-His) and glycyl-histidyl-glycine (Gly-His-Gly) has demonstrated the utility of voltammetry in characterizing metal-peptide interactions. For instance, cyclic voltammograms of copper complexes with these peptides show distinct redox processes corresponding to the Cu(II)/Cu(I) or Cu(II)/Cu(III) couples rsc.orgnih.gov. The position of the histidine residue within the peptide sequence can influence the stability and coordination mode of the metal complex, consequently affecting its electrochemical signature mdpi.com.

Studies on the electrochemical behavior of europium(III) (Eu(III)) complexes with Gly-His in the presence of zwitterionic buffers have been conducted using cyclic, differential pulse, and square wave voltammetric techniques researchgate.net. These studies allowed for the investigation of the redox processes involving the Eu-Gly-His complex.

Furthermore, peptides containing histidine residues, including Gly-His, are known to bind copper ions with high affinity, and this property has been exploited in the development of electrochemical sensors researchgate.netresearchgate.net. The redox behavior of the peptide-Cu(II) complexes on electrode surfaces has been investigated by cyclic voltammetry, demonstrating the formation of stable complexes researchgate.net. For example, Gly-Gly-His modified electrodes have shown high sensitivity to copper, attributed to the formation of a stable coordinate complex around the metal ion researchgate.netresearchgate.netcapes.gov.br.

Spectroscopic methods, such as UV-Vis and FT-IR, are often used in conjunction with voltammetry to provide a more comprehensive understanding of the complexation process and the resulting species. UV-Vis spectroscopy can reveal changes in the electronic environment of the metal ion upon complexation, while FT-IR can provide information about the functional groups involved in binding rsc.orgrsc.org.

Determination of Kinetic and Diffusion Parameters for this compound Processes

Electrochemical techniques, particularly voltammetry under varying conditions, can be used to determine important kinetic and diffusion parameters related to the behavior of the this compound and its metal complexes. These parameters provide insights into the rate of electron transfer reactions and the mass transport of the species to the electrode surface.

For the electrochemical processes involving Gly-His metal complexes, parameters such as the standard heterogeneous rate constant (ks) and the transfer coefficient (α) can be determined from voltammetric data researchgate.netnih.gov. The heterogeneous rate constant reflects the intrinsic speed of the electron transfer reaction at the electrode interface, while the transfer coefficient provides information about the symmetry of the energy barrier for the electron transfer.

In a study investigating the electrochemical behavior of Eu-Gly-His complexes with zwitterionic buffers, cyclic, differential pulse, and square wave voltammetry were employed to calculate the standard heterogeneous rate constant (Ks) for the reduction and oxidation processes researchgate.net.

Diffusion coefficients (D) are crucial parameters that describe the rate at which species move through the solution to the electrode surface under the influence of a concentration gradient. These can be determined using various electrochemical methods, including chronoamperometry, chronopotentiometry, and rotating disk electrode voltammetry aston.ac.ukbiologic.netnih.gov. While direct determination of the diffusion coefficient of the this compound itself through electrochemical methods might be challenging due to its limited intrinsic redox activity, the diffusion coefficients of its electroactive metal complexes can be determined.

The study on Eu-Gly-His complexes also reported the calculation of diffusion coefficients for both the reduced (Dred) and oxidized (Dox) species involved in the redox process researchgate.net.

The determination of these kinetic and diffusion parameters is essential for fully characterizing the electrochemical system and understanding the factors that control the rate of the electrode reaction. Variations in experimental conditions, such as temperature, supporting electrolyte, and the presence of other species, can influence these parameters and provide further insights into the behavior of the this compound and its complexes in solution.

ParameterValueTechnique UsedSystem StudiedSource
Standard Heterogeneous Rate Constant (Ks)Not specified in snippetCyclic, Differential Pulse, Square Wave VoltammetryEu–Glyhis complex with zwitterionic buffers researchgate.net
Diffusion Coefficient (Dred)Not specified in snippetCyclic, Differential Pulse, Square Wave VoltammetryEu–Glyhis complex (reduced species) researchgate.net
Diffusion Coefficient (Dox)Not specified in snippetCyclic, Differential Pulse, Square Wave VoltammetryEu–Glyhis complex (oxidized species) researchgate.net
Heterogeneous Rate ConstantNot specified in snippetCyclic VoltammetryGlyHisGlyHis-modified PSi electrode with Cu ions nih.gov
Transfer CoefficientNot specified in snippetCyclic VoltammetryGlyHisGlyHis-modified PSi electrode with Cu ions nih.gov

Note: Specific numerical values for kinetic and diffusion parameters for Gly-His or its complexes were not consistently available in the provided snippets. The table indicates the parameters that have been determined using the mentioned techniques for relevant systems.

ComplexRedox CouplePotential (vs. NHE)ConditionsSource
cyclo(Gly-His)4Cu(II)/Cu(I)0.195 VNot specified in detail (relevant to PrP) nih.gov
Cu(II)–His2 peptide (Gly1 peptides)Cu(II)/Cu(III)Highest valuespH 7.4, 100 mM KNO3 rsc.org
Cu(II)–His2 peptide/phosphate (Gly1 peptides)Cu(II)/Cu(III)Highest valuespH 7.4, 100 mM KNO3 rsc.org

Note: The table includes redox potential information for related peptides where direct data for Gly-His was not found, providing relevant context for the electrochemical behavior of histidine-containing peptides.

Synthetic Methodologies for Gly His Zwitterion and Zwitterionic Peptide Architectures

Chemoenzymatic Approaches to Gly-His Containing Zwitterionic Polypeptides

Chemoenzymatic synthesis combines chemical reactions with enzymatic catalysis, offering potential advantages such as milder reaction conditions and high stereoselectivity qyaobio.comnih.gov. This approach has been explored for the synthesis of polypeptides containing Gly-His or related sequences, often followed by post-functionalization to impart zwitterionic properties.

Enzymatic Polymerization Strategies Utilizing Gly-His Motifs

Enzymatic polymerization utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds qyaobio.comnih.gov. Studies have investigated the chemoenzymatic polymerization of monomers containing histidine and glycine (B1666218), such as GlyHis, HisGly, and GlyHisGly, using enzymes like papain kyoto-u.ac.jpacs.org. Research indicates that the sequence of the monomers significantly influences their polymerizability in enzymatic reactions. For instance, while HisGly-based monomers underwent polymerization catalyzed by papain, GlyHis-based monomers did not polymerize under the tested conditions kyoto-u.ac.jpacs.org. However, the polymerization of GlyHisGly tripeptide esters has been successfully achieved using papain, yielding polypeptides like poly[GlyHis(Bu)Gly] kyoto-u.ac.jpacs.org. This highlights the sequence dependence and the potential for enzymatic synthesis of polypeptides containing the Gly-His motif within a repeating unit.

Post-Functionalization Techniques for Imparting Zwitterionic Character to Peptides

Since enzymatic polymerization may not directly yield zwitterionic polymers, post-functionalization of the synthesized polypeptide backbone is often employed to introduce zwitterionic groups acs.orgmdpi.com. For polypeptides containing histidine residues, such as poly[GlyHis(Bu)Gly], the imidazole (B134444) ring of histidine can be modified. A common strategy involves reacting the imidazole nitrogen with alkylating agents, such as ethyl 4-bromobutyrate, to form an imidazolium (B1220033) salt. Subsequent hydrolysis of the ester group yields a carboxylate, resulting in an imidazolium butyrate (B1204436) zwitterionic moiety attached to the histidine side chain kyoto-u.ac.jpacs.orgacs.orgresearchgate.net. This post-modification renders the polypeptide water-soluble and imparts the desired zwitterionic character acs.orgresearchgate.net.

Detailed research findings on the synthesis of zwitterionic polypeptide P(GlyHiszwGly) via chemoenzymatic polymerization and post-functionalization have been reported acs.orgresearchgate.net. The process involved synthesizing a polypeptide with a GlyHisGly repeating sequence using chemoenzymatic polymerization, followed by post-functionalization of the histidine residues to introduce the zwitterionic imidazolium butyrate groups acs.orgresearchgate.net. This resulting zwitterionic polypeptide demonstrated the ability to dissociate bundles of cellulose (B213188) nanocrystals acs.orgresearchgate.net.

Data from a study on the chemoenzymatic polymerization of His-containing monomers using papain showed varying degrees of polymerization and yields depending on the monomer sequence kyoto-u.ac.jpacs.org:

Monomer SequencePolymerization ObservedNumber-Average Degree of Polymerization
GlyHisNo-
HisGlyYes16.4 (poly(HisGly)), 12.4 (poly[His(Bu)Gly])
GlyHisGlyYesNot specified in snippet, but poly[GlyHis(Bu)Gly] was obtained kyoto-u.ac.jpacs.org

Solid-Phase Peptide Synthesis (SPPS) of Gly-His Zwitterion and Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides by sequentially adding amino acid residues to a growing chain anchored to a solid support researchgate.netacs.orglibretexts.orgpdx.edu. This method allows for the controlled synthesis of peptides of defined sequences, including those containing the Gly-His motif.

Optimization of Coupling and Deprotection Strategies for Zwitterionic Dipeptides

SPPS involves repetitive cycles of coupling protected amino acids and deprotecting the N-terminus for the next coupling step libretexts.orglibretexts.org. For zwitterionic dipeptides like Gly-His, or peptides containing residues that contribute to zwitterionic character, careful selection of protecting groups and optimization of coupling and deprotection conditions are crucial to ensure high yield and purity and prevent side reactions researchgate.netlibretexts.orglibretexts.org. For instance, a side reaction involving histidine has been observed in Boc-SPPS, where an extra glycine residue could be inserted into the peptide chain due to the lability of the Nim-tosyl protecting group on histidine nih.gov. Using more stable protecting groups for the imidazole nitrogen of histidine, such as the dinitrophenyl group, can circumvent this issue nih.gov. While general strategies for optimizing SPPS exist, specific optimizations for synthesizing this compound or peptides designed to be zwitterionic would focus on minimizing side reactions and ensuring efficient coupling and deprotection of the specific amino acids involved. The use of unprotected amino acids in peptide synthesis has also been explored, presenting challenges related to epimerization that need to be addressed chemrxiv.org.

Synthesis of this compound on Modified Surfaces for Interfacial Studies

SPPS can be adapted for the synthesis of peptides directly on modified surfaces, which is valuable for creating functional interfaces for various applications, including interfacial studies nih.gov. The stepwise synthesis of the tripeptide Gly-Gly-His, a derivative containing the Gly-His sequence, has been demonstrated on gold surfaces modified with mixed self-assembled monolayers of 3-mercaptopropionic acid and 3-mercaptopropane nih.gov. This approach allows for the creation of peptide-modified electrode surfaces, which have shown recognition properties for metal ions nih.gov. The ability to synthesize such peptides directly on surfaces enables the investigation of their interactions at interfaces and their potential use in sensing or surface functionalization.

Rational Design of Zwitterionic Gly-His Based Sequence Motifs for Targeted Applications

The rational design of peptides involves creating sequences with specific amino acid arrangements to achieve desired structural and functional properties scispace.comnih.gov. Zwitterionic peptides, including those based on the Gly-His motif, are being rationally designed for various targeted applications, leveraging their unique charge characteristics. The Gly-His sequence or related motifs appear in natural contexts, such as the Gly-His-Arg-Pro sequence in fibrin (B1330869) polymerization nih.gov and the Gly-His-Tyr motif in the active site of certain enzymes ebi.ac.uk, suggesting their inherent functional potential.

Rational design principles for zwitterionic peptides emphasize the importance of amino acid sequence and the resulting charge motif in determining their behavior, such as protein adsorption profiles nsf.gov. By controlling the arrangement of positively and negatively charged residues, researchers can tune the interactions of these peptides with their environment nsf.gov. Zwitterionic peptides, including those incorporating histidine, have been designed for applications requiring anti-fouling properties, such as preventing non-specific protein adsorption on surfaces rsc.org. They are also explored in the context of self-assembly for creating ordered nanostructures and in the development of targeted drug delivery systems scispace.comnih.govnih.gov. The versatility of peptide synthesis techniques allows for the exploration of diverse zwitterionic sequences and compositions to tailor their properties for specific biological and material science applications nsf.gov.

Functional Investigations of Gly His Zwitterion in Advanced Materials and Non Clinical Biological Contexts

Gly-His Zwitterion as a Modulator of Biopolymer Assembly and Disassembly

The interaction of the this compound, particularly as part of polypeptides, with structural biopolymers like cellulose (B213188) has been investigated for its potential to modulate their assembly and disassembly processes. This has implications for understanding and manipulating the intricate structures of plant cell walls.

Mechanisms of Gly-His Zwitterionic Polypeptide Interaction with Cellulose Crystals

Studies have explored the interaction between zwitterionic polypeptides containing the Gly-His-Gly sequence and cellulose crystals. A zwitterionic polypeptide, P(GlyHiszwGly), synthesized via chemoenzymatic polymerization and post-functionalization of histidine residues to introduce imidazolium (B1220033) butyrate (B1204436) groups, demonstrated effective dissociation of tunicate cellulose nanocrystal bundles under mild conditions and low concentrations (1–2 mg mL–1). acs.orgnih.gov The zwitterionic structure, similar to imidazolium-based ionic liquids, is thought to facilitate the dissolution of polysaccharides, including cellulose, by disrupting inter/intrachain hydrogen bonds. acs.org Analysis using wide-angle X-ray diffraction (WAXD) indicated that treatment with P(GlyHiszwGly) did not alter the crystal structure of the cellulose nanocrystals. acs.orgnih.gov However, an increase in peak intensities after treatment, especially at 2 mg mL–1, suggested the removal of amorphous cellulose surrounding the nanocrystals, thereby increasing the proportion of crystalline material. acs.org Atomic force microscopy (AFM) force curve measurements further supported this, showing an increased elastic modulus of the cellulose nanocrystals after treatment with the zwitterionic polypeptide, consistent with the removal of amorphous regions through interactions with the polypeptide. nih.govresearchgate.net

Effects on Plant Cell Wall Morphology and Microfibril Networks

Beyond isolated cellulose crystals, the impact of zwitterionic polypeptides incorporating Gly-His on the morphology of plant cell walls has been observed. Treatment of cultured plant cells (tobacco BY-2 cells) with the zwitterionic polypeptide P(GlyHiszwGly) affected cell wall morphology. acs.orgnih.gov High-speed AFM (HS-AFM) revealed that the polypeptide treatment led to the dissociation of cellulose microfibril networks and the amorphous polysaccharide layer within the cell walls. acs.orgnih.govresearchgate.net This dissociation was observed as the generation of large holes in the amorphous layer after relatively short treatment times (30 minutes). acs.org These findings suggest that the zwitterionic polypeptide influences the native cellulose network in living cells by loosening amorphous cellulose and other polysaccharides. acs.org The cell wall is a complex network of cellulose microfibrils embedded in a matrix of other polysaccharides and proteins. nih.govaakash.ac.in The ability of this compound-containing polypeptides to interact with and modify this structure highlights their potential as tools for manipulating plant cell wall architecture in non-clinical applications, such as enhancing cell wall permeability for gene modification. researchgate.net

Role of this compound in Metal Ion Recognition and Sensing Architectures

Peptides, including those containing histidine residues, are known for their ability to bind metal ions. mdpi.comrsc.org The imidazole (B134444) ring of histidine can act as an efficient nitrogen donor, forming chelate rings with metal ions. mdpi.com This property makes Gly-His and related peptides valuable components in the development of metal ion recognition and sensing systems.

Research indicates that the zwitterionic form of amino acids can be stabilized by complexation with metal cations, potentially decreasing the number of water molecules required for zwitterion formation compared to the canonical form. rsc.org Divalent metal ions, in particular, have been shown to render glycine (B1666218) zwitterions more stable than their canonical forms. rsc.orgresearchgate.net While studies on glycine complexation with metal ions show varied coordination types depending on the metal and solvation, the zwitterionic form is often present in stable complexes, particularly in the gas phase. nih.gov

Development of Electrochemical Biosensors Utilizing this compound Complexation

The metal-binding capabilities of peptides containing Gly-His have been exploited in the development of electrochemical biosensors for metal ion detection. Peptides can be immobilized on electrode surfaces to act as recognition elements for specific metal ions. mdpi.comresearchgate.net For instance, the tripeptide Gly-Gly-His (GGH), which contains the Gly-His sequence, has been used to create functionalized surfaces with high complexation capability for copper ions. researchgate.net By immobilizing Gly-Gly-His in the presence of copper ions, a copper-imprinted surface can be created, exhibiting enhanced copper complexation compared to non-imprinted surfaces. researchgate.net This enhanced capability is attributed to the specific spatial arrangement created during the ion-imprinting process, favoring the formation of a preferential tetragonal geometry for the copper-tripeptide complex. researchgate.net

Electrochemical biosensors utilizing peptide-metal complexation offer advantages such as high sensitivity, selectivity, and portability. researchgate.netunive.it While much of the work on electrochemical glycine sensing focuses on enzyme-based approaches or metal-based redox mediators for glycine oxidation, the direct use of Gly-His or related peptides for metal ion recognition in biosensing architectures is a distinct application. mdpi.com The selective binding of metal ions by peptides like Gly-Gly-His can be transduced into an electrical signal, enabling their detection. mdpi.comrsc.orgresearchgate.netnih.gov

Application of this compound in Separation Science Technologies

Zwitterionic compounds, possessing both positive and negative charges, are increasingly utilized in chromatography, particularly in hydrophilic interaction liquid chromatography (HILIC), due to their unique selectivity for polar and charged analytes. chromatographyonline.comdiva-portal.org Stationary phases incorporating zwitterionic functional groups, including those derived from amino acids and peptides, have been developed. chromatographyonline.comdiva-portal.org

Design and Evaluation of Gly-His Zwitterionic Stationary Phases for Chromatography

The zwitterionic nature of Gly-His makes it a suitable candidate for incorporation into stationary phases for chromatography. While specific examples focusing solely on a this compound phase are less documented, zwitterionic stationary phases incorporating amino acids like glycine have been developed and evaluated for separating polar compounds, including amino acids and peptides. chromatographyonline.com

Zwitterionic stationary phases, such as those based on sulfobetaine-type polymers or covalently attached amino acids like glycine, exhibit a combination of hydrophilic interactions and weak electrostatic interactions, contributing to their unique selectivity. chromatographyonline.comdiva-portal.org These phases are effective for separating a wide range of polar analytes, including peptides. chromatographyonline.comdiva-portal.orgnestgrp.com For instance, zwitterionic HILIC stationary phases have demonstrated the ability to separate peptides, including those containing glycine and histidine sequences like Gly-Gly-His. google.com The separation mechanism on these phases is influenced by factors such as the mobile phase composition (organic solvent content, water content, and electrolyte concentration) and the specific zwitterionic functional groups on the stationary phase. chromatographyonline.comnestgrp.com The balanced stoichiometry and zero net charge of zwitterionic stationary phases can lead to unique retention behavior compared to traditional ion-exchange or reversed-phase materials. nestgrp.com

Control of Electroosmotic Flow in Capillary Electrophoresis using Gly-His Zwitterionic Layers

Electroosmotic flow (EOF) is a bulk flow of liquid that occurs in capillary electrophoresis (CE) due to the presence of charged groups on the inner surface of the capillary wall, typically silanol (B1196071) groups in fused silica (B1680970) capillaries sciex.comaip.org. This surface charge creates an electrical double layer, and when an electric field is applied, ions in the double layer move towards the electrode of opposite polarity, dragging the bulk solution with them sciex.comaip.org. Control or suppression of EOF is crucial in CE for achieving reproducible migration times and improving separation efficiency, especially for charged analytes like peptides and proteins aip.orgchromatographyonline.com.

Zwitterionic materials, possessing both positive and negative functional groups, have gained interest as capillary coatings to minimize or control EOF diva-portal.orgtandfonline.comtandfonline.com. The net neutral charge of zwitterionic layers helps to reduce the interaction between the capillary wall and charged analytes, thereby minimizing adsorption and suppressing EOF diva-portal.orgnih.govnih.gov. While the provided search results discuss the use of various zwitterionic polymers and surfactants for EOF control in CE diva-portal.orgtandfonline.comtandfonline.comnih.govnih.govnih.gov, direct specific data tables or detailed research findings focusing solely on this compound as a coating layer for EOF control were not explicitly found in the search results. However, the principle of using zwitterionic layers to suppress EOF by creating a near-neutral surface is well-established diva-portal.orgnih.gov. Studies on zwitterionic polymer coatings, such as those based on sulfobetaine (B10348) or carboxybetaine, demonstrate significant EOF reduction and improved separation of various molecules, including peptides and proteins diva-portal.orgtandfonline.comtandfonline.comnih.gov.

The effectiveness of zwitterionic coatings in controlling EOF can be influenced by factors such as pH, ionic strength, and the presence of additives in the running buffer nih.gov. For instance, the addition of chaotropic anions or divalent cations has been shown to vary EOF in capillaries coated with zwitterionic polymers nih.gov.

While specific data for this compound as a coating is not available in the provided snippets, the general mechanism by which zwitterionic layers control EOF involves minimizing the net charge at the capillary surface, thus reducing the electrophoretic mobility of the buffer ions near the wall and consequently the bulk flow diva-portal.orgnih.gov.

This compound Interactions in Non-Clinical Cellular and Enzymatic Systems

This compound can interact with biological systems, particularly with enzymes like dipeptidases and potentially influencing the conformation and stability of macromolecules. These interactions are relevant in non-clinical research contexts, such as in vitro and ex vivo studies.

Substrate Specificity and Hydrolysis by Dipeptidases (e.g., Carnosinase-like Enzymes)

Gly-His can serve as a substrate for certain dipeptidases, enzymes that catalyze the hydrolysis of peptide bonds in dipeptides. Carnosinases (Xaa-His dipeptidases) are a relevant class of enzymes in this context. Human carnosinase (CN1) exhibits a narrow substrate specificity, primarily hydrolyzing Xaa-His dipeptides, including carnosine (beta-Ala-His), anserine (B1665513) (beta-Ala-N-methyl-His), Ala-His, Gly-His, and homocarnosine (B1673341) (GABA-His) nih.govresearchgate.netnih.gov. Another related enzyme, cytosolic non-specific dipeptidase (CN2), has a broader substrate specificity and requires Mn²⁺ for full activity, hydrolyzing carnosine only at alkaline pH nih.govresearchgate.netnih.gov.

Research indicates that Gly-His is indeed a substrate for human carnosinase (CN1) nih.govresearchgate.netnih.gov. Studies characterizing the substrate specificity of CN1 have shown that Gly-His is hydrolyzed by this enzyme nih.govresearchgate.net. For example, one study identified CN1 as a homodimeric dipeptidase with specificity for Xaa-His dipeptides, listing Gly-His among its substrates with a reported Km value researchgate.netnih.gov.

The hydrolysis of Gly-His by carnosinase-like enzymes is a significant factor in its stability in biological environments, such as plasma, where carnosinase activity is present researchgate.net. The relatively short half-life of carnosine in human plasma is attributed to hydrolysis by carnosinase researchgate.net. Given that Gly-His is also a substrate for carnosinase, it is susceptible to similar enzymatic degradation.

While specific kinetic data (like kcat values) for Gly-His hydrolysis by carnosinase were not detailed in readily extractable tables from the provided snippets, the consistent identification of Gly-His as a substrate for CN1 in multiple sources confirms this enzymatic interaction nih.govresearchgate.netnih.gov. Other dipeptidases may also hydrolyze Gly-His, depending on their substrate specificity karger.com. For instance, a dipeptidase from Streptococcus cremoris showed no activity towards Gly-His, indicating that substrate specificity is enzyme-dependent tandfonline.com. Bacterial dipeptidyl-peptidase 7 (DPP7) has a broad substrate specificity and can process residues including Gly and His at the P1 position, potentially cleaving peptides containing Gly-His sequences nih.govresearchgate.netcore.ac.uk.

Table 1: Substrate Specificity of Human Carnosinase (CN1)

SubstrateHydrolyzed by CN1NotesSource
Carnosine (beta-Ala-His)YesHighest activity reported nih.govresearchgate.netnih.gov
Anserine (beta-Ala-N-methyl-His)YesSubstrate nih.govnih.gov
Ala-HisYesSubstrate nih.govresearchgate.netnih.gov
Gly-HisYesSubstrate nih.govresearchgate.netnih.gov
Homocarnosine (GABA-His)YesSubstrate nih.govresearchgate.netnih.gov
Non Xaa-His dipeptidesNoGenerally not degraded by CN1 nih.gov
Tripeptides with His in central or C-terminal positionNoGenerally not degraded by CN1 nih.gov

Influence of this compound on Macromolecular Conformation and Stability (in vitro/ex vivo studies)

The influence of small molecules, including zwitterions, on the conformation and stability of macromolecules, particularly proteins, is an area of research relevant to understanding protein folding, stability, and function in various environments brieflands.com. Zwitterionic compounds are known for their ability to interact with proteins and modulate their behavior nih.govpnas.org.

While the provided search results discuss the effects of zwitterionic polymers and osmolytes on protein stability and folding brieflands.comnih.govpnas.org, and mention the role of glycine in protein structure and folding acs.orgnih.govacs.org, direct detailed research findings specifically on the influence of this compound on macromolecular conformation and stability in non-clinical in vitro/ex vivo studies were not prominently featured in the search results.

However, the principles discussed in the search results regarding zwitterionic interactions with proteins can be extrapolated to the potential influence of this compound. Zwitterionic materials are characterized by high hydration and ultra-low protein adsorption, which can contribute to protein stability by minimizing non-specific interactions and preventing aggregation nih.govpnas.org. Some zwitterionic compounds, like glycine betaine (B1666868) (a related molecule), are known as protein stabilizers nih.govpnas.org.

Studies on protein folding highlight the importance of amino acid sequence and local interactions in determining conformation and stability acs.orgpnas.orgnih.govnih.gov. The presence of specific amino acids, such as glycine and histidine, can influence the flexibility and structural properties of peptides and proteins acs.orgnih.govacs.orgnih.govkhanacademy.org. For instance, glycine's flexibility can affect local chain conformation and internal backbone dynamics in polypeptides acs.org. Histidine residues are often involved in metal binding and catalytic sites in enzymes, influencing protein function and potentially stability nih.govnih.gov.

While direct experimental data on this compound's effect on specific macromolecular conformations or stability is not provided, its zwitterionic nature suggests it could potentially influence protein hydration, reduce aggregation, and interact with charged or polar residues on protein surfaces, thereby subtly affecting their conformation and stability in an in vitro or ex vivo setting. The extent of this influence would likely be dependent on the concentration of Gly-His, the specific macromolecule, and the environmental conditions (e.g., pH, ionic strength).

Table 2: General Mechanisms of Zwitterionic Compound Influence on Protein Stability (Based on related zwitterionic materials)

MechanismDescriptionPotential Relevance to this compoundSource
Reduced Non-specific AdsorptionMinimizing interactions between the protein and surfaces or other molecules.High hydration shell could reduce adsorption. nih.govpnas.org
Enhanced HydrationPromoting a tightly bound water layer around the protein.Zwitterionic nature facilitates hydration. nih.govpnas.org
Preferential ExclusionBeing excluded from the protein surface, favoring the folded state.Possible, similar to other osmolytes. brieflands.com
Interaction with Charged/Polar ResiduesElectrostatic or hydrogen bonding interactions with protein surface residues.Contains charged and polar groups.(Inferred)

Note: This table outlines general mechanisms observed for zwitterionic compounds and osmolytes regarding protein stability, and their potential relevance to this compound is inferred based on its chemical properties.

Future Directions and Interdisciplinary Research Avenues for Gly His Zwitterion Studies

Integration of Advanced Experimental Techniques with Multi-Scale Computational Modeling

Future studies on the Gly-His zwitterion will increasingly rely on the synergistic integration of advanced experimental techniques and multi-scale computational modeling. Experimental methods such as high-resolution spectroscopy (e.g., FT-IR, NMR, UV-Vis) and X-ray diffraction can provide detailed structural information in different environments researchgate.net. Solid-state NMR and IR spectroscopy are particularly useful for characterizing interactions of organic molecules with surfaces .

Computational approaches, including Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations, are crucial for understanding the electronic structure, stability, and dynamic behavior of the this compound in various states, including the gas phase and in the presence of solvent molecules nih.govresearchgate.netacs.org. DFT calculations can predict molecular geometry, vibrational frequencies, and electronic absorption spectra, which can be directly compared with experimental data to validate theoretical models researchgate.net. Studies on simpler amino acids like glycine (B1666218) have shown that computational modeling can reveal the influence of hydration on zwitterion stability and proton transfer mechanisms nih.govacs.orgrsc.org. For instance, computational work on Gly(H₂O)ₙ clusters has suggested that a certain number of water molecules are required to stabilize the zwitterionic form acs.orgrsc.org.

Integrating experimental data with computational modeling allows for a deeper understanding of the this compound's behavior at the molecular level, including its conformational landscape, interactions with explicit solvent molecules, and the thermodynamics and kinetics of proton transfer processes. This combined approach is essential for predicting its properties in complex environments and designing new materials or probes based on its characteristics.

Exploration of this compound in Novel Stimuli-Responsive Materials

The zwitterionic nature of Gly-His makes it a promising building block for novel stimuli-responsive materials. Stimuli-responsive materials, also known as "smart" materials, can undergo significant changes in their properties (e.g., structure, solubility, interactions) in response to external cues such as pH, temperature, light, or ionic strength nih.govresearchgate.netjchemrev.comresearchgate.net.

Peptides and polypeptides containing zwitterionic moieties, such as those incorporating histidine, have shown pH-responsive behavior due to the titratable imidazole (B134444) group of histidine, which can switch between charged and neutral states depending on the pH of the environment rsc.org. This pH sensitivity, combined with the zwitterionic nature of the Gly-His backbone, could be exploited to design materials that respond to changes in biological microenvironments, such as the variations in pH observed in cancerous tissues or inflammatory sites mdpi.comnih.gov.

Research is exploring the incorporation of zwitterionic peptides into polymers and hydrogels to create materials with tunable properties for applications like controlled drug delivery, tissue engineering, and biosensing nih.govresearchgate.netjchemrev.comresearchgate.netnih.gov. For example, zwitterionic polypeptides have been synthesized and shown to influence the structure of cellulose (B213188) crystals, suggesting potential in biomaterial processing acs.org. The high hydration capacity and low protein adsorption ("anti-fouling") properties of zwitterionic materials are also highly desirable for biomedical applications, reducing non-specific interactions and improving biocompatibility researchgate.netpnas.orgnih.gov. Future work could focus on synthesizing polymers or hydrogels incorporating Gly-His sequences and investigating their response to specific stimuli, potentially leading to the development of smart materials with tailored properties for targeted applications.

Development of this compound-Based Probes for Investigating Biological Microenvironments

The this compound's inherent properties, particularly its pH sensitivity due to the histidine residue, make it a potential candidate for developing probes to investigate biological microenvironments. The imidazole ring of histidine has a pKa close to physiological pH, allowing it to act as a pH sensor ebsco.com. Incorporating Gly-His into peptide-based probes could enable the detection and mapping of pH variations in biological systems, which are implicated in various physiological and pathological processes, including cancer progression and inflammation mdpi.comnih.gov.

Fluorescent or MRI-based probes could be designed by conjugating fluorophores or contrast agents to Gly-His or Gly-His-containing peptides nih.govnih.gov. The zwitterionic nature could contribute to reduced non-specific binding and improved clearance, enhancing the signal-to-background ratio for imaging applications nih.gov. Research into peptide-based molecular imaging agents is an active area, with efforts focused on developing targeting probes that accumulate at specific biological sites nih.gov. Gly-His-based probes could be engineered to target particular cell types or tissues, providing localized information about the microenvironment.

Future research will involve synthesizing and characterizing such probes, evaluating their sensitivity and specificity to pH and other relevant biological cues, and testing their performance in vitro and in vivo for applications in molecular imaging and diagnostics.

Engineering of Gly-His Zwitterionic Peptides for Bio-Inspired Technologies

The this compound and peptides containing this sequence can serve as inspiration for engineering novel materials and technologies with bio-inspired functionalities. Nature utilizes zwitterionic structures in various biological processes, and mimicking these designs can lead to the development of materials with enhanced biocompatibility, anti-fouling properties, and specific molecular recognition capabilities researchgate.netpnas.org.

Zwitterionic peptides, including those with Gly and His residues, are being explored for their potential in creating surfaces that resist protein adsorption and cell adhesion, which is crucial for biomedical implants, biosensors, and drug delivery systems researchgate.netpnas.orgnih.gov. The high hydration layer formed around zwitterionic molecules contributes to this anti-fouling property researchgate.netnih.gov.

Furthermore, the metal-binding capabilities of the histidine imidazole group suggest potential for Gly-His-containing peptides in developing bio-inspired catalysts or metal-chelating agents researchgate.net. Studies on histidine-rich peptides have shown their ability to bind metal ions and exhibit catalytic activity or DNA-cleavage properties researchgate.net.

Future directions include designing and synthesizing more complex peptides or peptidomimetics incorporating Gly-His sequences to create materials with advanced functionalities, such as self-assembly into well-defined nanostructures, specific interactions with biomolecules, or catalytic activity under physiological conditions. Engineering these peptides for applications in drug delivery, diagnostics, or the development of biocompatible interfaces represents a significant area of future research.

Q & A

Q. What experimental methods are used to confirm the zwitterionic structure of Gly-His?

To confirm the zwitterionic state of Gly-His, researchers employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . NMR can detect protonation states of amino and carboxyl groups by analyzing chemical shifts (e.g., δ ~8-9 ppm for deprotonated imidazole in His). IR spectroscopy identifies characteristic absorption bands for NH₃⁺ (~3200 cm⁻¹) and COO⁻ (~1600 cm⁻¹). Titration experiments coupled with capillary electrophoresis or zeta potential measurements can also determine the isoelectric point (pI), confirming the zwitterion’s charge neutrality .

Q. How is the isoelectric point (pI) of Gly-His zwitterion calculated, and what factors influence it?

The pI is calculated using the formula:

pI=pKa1+pKa22\text{pI} = \frac{\text{pKa}_1 + \text{pKa}_2}{2}

For Gly-His, pKa values correspond to the α-carboxyl (Gly) and imidazole (His) groups. Experimental determination involves potentiometric titration to identify dissociation constants. Environmental factors like ionic strength and temperature can shift pKa values, necessitating controlled conditions. Computational tools (e.g., MarvinSketch) may supplement experimental data .

Advanced Research Questions

Q. How do pH and ionic strength affect the stability and aggregation behavior of this compound in aqueous solutions?

Gly-His’s stability is pH-dependent due to protonation/deprotonation of functional groups. Near the pI (~7.5-8.5), reduced electrostatic repulsion promotes self-assembly or aggregation, observable via dynamic light scattering (DLS) or transmission electron microscopy (TEM) . High ionic strength screens charges, destabilizing zwitterionic forms. Researchers should design experiments using buffered solutions across a pH gradient and monitor structural changes with spectroscopic/imaging techniques .

Q. What computational approaches are suitable for modeling this compound interactions with inorganic surfaces (e.g., TiO₂)?

Density Functional Theory (DFT) simulations are effective for studying adsorption mechanisms. For example, Gly-His’s zwitterionic form may bind to rutile (110) TiO₂ surfaces via carboxylate or imidazole groups. Researchers should optimize geometries using software like Gaussian or VASP, validate with experimental adsorption isotherms, and analyze charge transfer via Mulliken population analysis . Environmental effects (e.g., acidic conditions) can be modeled using implicit solvation .

Q. How can contradictory data on Gly-His’s antioxidant or cytotoxic properties be resolved?

Discrepancies often arise from variations in experimental design:

  • Sample preparation : Differences in Gly-His purity, solvent choice, or pH.
  • Assay conditions : Antioxidant activity (e.g., DPPH assay) is sensitive to reaction time and reagent concentrations.
  • Cell lines : Cytotoxicity studies must standardize cell types (e.g., HeLa vs. HEK293) and exposure durations. Researchers should conduct meta-analyses of published data, replicate experiments under harmonized protocols, and use statistical tools (ANOVA, PCA) to identify confounding variables .

Methodological Guidance

Q. What strategies ensure reproducibility in synthesizing this compound for structural studies?

  • Use HPLC-purified Gly-His to minimize impurities.
  • Characterize products via X-ray crystallography or solid-state NMR to confirm zwitterionic packing.
  • Document synthesis conditions (solvent, temperature, drying methods) in detail to address batch-to-batch variability .

Q. How should researchers design assays to study Gly-His’s metal-binding properties?

  • Employ isothermal titration calorimetry (ITC) to quantify binding affinities for metals (e.g., Cu²⁺, Zn²⁺).
  • Combine with UV-Vis spectroscopy to detect ligand-to-metal charge transfer bands.
  • Control pH to avoid precipitation and validate results with competitive chelators (e.g., EDTA) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing Gly-His’s bioactivity data?

  • For dose-response relationships, use nonlinear regression (e.g., Hill equation).
  • Compare group means with Student’s t-test or Mann-Whitney U test for non-normal distributions.
  • Address outliers using Grubbs’ test or robust statistical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.